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Introduction
SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-

Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5] These proteins are critical

components of transcriptional regulatory complexes and are implicated in the pathogenesis of

certain cancers, particularly acute leukemias with MLL rearrangements.[2][6][7] SR-0813
functions by displacing ENL from chromatin, leading to the selective suppression of ENL target

genes, including key proto-oncogenes such as HOXA9, MYB, and MYC.[3][4][8] This targeted

disruption of pathogenic gene expression programs makes SR-0813 a valuable tool for

research and a potential therapeutic agent.

RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the

transcriptomic changes induced by small molecule inhibitors like SR-0813. This document

provides detailed application notes and protocols for performing RNA-seq analysis on cells

treated with SR-0813, with a focus on acute myeloid leukemia (AML) cell lines known to be

sensitive to ENL inhibition, such as MV4;11.

Mechanism of Action of SR-0813
SR-0813 competitively binds to the YEATS domain of ENL and AF9, preventing their

recognition of acetylated histone tails.[2][3] This disrupts the recruitment of transcriptional

elongation machinery to ENL target genes, leading to their transcriptional suppression. The
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inhibitory effects of SR-0813 are highly selective for ENL-dependent genes, making it an

excellent probe for studying ENL biology.[3][8]
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Caption: Mechanism of action of SR-0813 in inhibiting ENL-mediated transcription.

Key Applications
Target Validation: Confirming the on-target effects of SR-0813 by observing the

downregulation of known ENL target genes.

Mechanism of Action Studies: Elucidating the broader transcriptional consequences of

ENL/AF9 YEATS domain inhibition.

Biomarker Discovery: Identifying potential biomarkers of response or resistance to SR-0813
treatment.

Drug Combination Screens: Assessing the transcriptomic synergy of SR-0813 with other

anti-cancer agents.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of SR-0813 and its effects on

gene expression in the MV4;11 AML cell line.
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Table 1: SR-0813 Potency and Target Engagement

Parameter Target Value Reference

IC50 ENL YEATS Domain 25 nM [1][3][6]

AF9 YEATS Domain 311 nM [1][3]

Kd ENL YEATS Domain 30 nM [3][8]

Cellular EC50

(CETSA)
ENL 205 nM [1][3]

AF9 76 nM [1][3]

Table 2: Summary of Key Differentially Expressed Genes in MV4;11 Cells After SR-0813
Treatment

Gene
Direction of
Change

Function Reference

HOXA9 Downregulated
Proto-oncogene,

transcription factor
[3][9]

HOXA10 Downregulated
Proto-oncogene,

transcription factor
[3]

MYB Downregulated
Proto-oncogene,

transcription factor
[3][9]

MYC Downregulated
Proto-oncogene,

transcription factor
[3][4][9]

ITGAM (CD11b) Upregulated
Cell surface marker,

differentiation
[3][8]

Experimental Protocols
A generalized workflow for RNA-seq analysis after SR-0813 treatment is depicted below.
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Caption: General experimental workflow for RNA-seq analysis of SR-0813 treated cells.

Protocol 1: Cell Culture and SR-0813 Treatment
This protocol is optimized for the MV4;11 cell line, a human B-myelomonocytic leukemia cell

line.

Materials:
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MV4-11 cells (ATCC® CRL-9591™)

Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

SR-0813

DMSO (vehicle control)

T-75 culture flasks

6-well plates

Hemocytometer or automated cell counter

Procedure:

Cell Culture:

Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Maintain cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO2.

[10]

Maintain cell density between 1 x 105 and 1 x 106 cells/mL.[10] Subculture by adding

fresh medium every 2-3 days.

SR-0813 Treatment:

Prepare a stock solution of SR-0813 in DMSO.

Seed MV4-11 cells in 6-well plates at a density of 2 x 105 cells/mL.

Treat cells with the desired concentration of SR-0813 (e.g., 1 µM) or an equivalent volume

of DMSO for the vehicle control.[2] A typical treatment duration is 4 to 72 hours.[2]
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Perform experiments in triplicate for each condition (SR-0813 treated and DMSO control).

Protocol 2: RNA Extraction and Library Preparation
Materials:

TRIzol™ reagent or other RNA extraction kit

DNase I, RNase-free

RNA purification columns

Agilent Bioanalyzer or similar instrument for RNA quality control

Qubit Fluorometer and RNA HS Assay Kit

NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® or similar kit

RNase-free water, pipette tips, and tubes

Procedure:

RNA Extraction:

Harvest cells by centrifugation.

Lyse the cell pellet using TRIzol™ reagent and proceed with RNA extraction according to

the manufacturer's protocol.[11]

Perform an on-column DNase I digestion to remove any contaminating genomic DNA.[11]

Elute the purified RNA in RNase-free water.

RNA Quality Control:

Assess RNA integrity using an Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN)

≥ 8.
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Quantify the RNA concentration using a Qubit Fluorometer. A starting amount of 100 ng to

1 µg of total RNA is typically required for library preparation.[3][11]

Library Preparation:

Proceed with an mRNA enrichment step (e.g., poly-A selection) to remove ribosomal RNA.

[11]

Follow the manufacturer's protocol for the chosen RNA library preparation kit. This

typically involves:

RNA fragmentation

First and second-strand cDNA synthesis

End repair and A-tailing

Adapter ligation

PCR amplification of the library

Perform quality control on the final library, including quantification and size distribution

analysis.

Protocol 3: RNA-seq Data Analysis
This protocol outlines a standard bioinformatics workflow for analyzing RNA-seq data.
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Caption: Detailed workflow for RNA-seq data analysis.
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Software and Tools:

Quality Control: FastQC

Trimming: Trimmomatic

Alignment: STAR or HISAT2

Read Counting: featureCounts or HTSeq

Differential Expression: DESeq2 or edgeR (R packages)

Pathway Analysis: GSEA, DAVID, or Metascape

Procedure:

Quality Control and Pre-processing:

Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.

Remove adapter sequences and low-quality reads using Trimmomatic.

Alignment:

Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-

aware aligner like STAR or HISAT2.

Read Quantification:

Count the number of reads mapping to each gene using tools like featureCounts or HTSeq

to generate a count matrix.

Differential Gene Expression Analysis:

Import the count matrix into R and use packages like DESeq2 or edgeR to perform

differential expression analysis between SR-0813 treated and DMSO control samples.

Identify genes with a statistically significant change in expression (e.g., adjusted p-value <

0.05 and a log2 fold change > 1 or < -1).
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Downstream Analysis and Visualization:

Generate a volcano plot to visualize the differentially expressed genes.

Create a heatmap of the top differentially expressed genes to visualize their expression

patterns across samples.

Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools to identify

biological pathways that are significantly enriched among the differentially expressed

genes. This can provide insights into the broader biological effects of SR-0813 treatment.

Troubleshooting
Issue Possible Cause Suggested Solution

Low RNA Yield
Insufficient cell number;

inefficient lysis

Start with a higher number of

cells; ensure complete cell

lysis.

Low RIN Score RNA degradation

Use RNase-free reagents and

workspace; minimize sample

handling time.

High Percentage of Ribosomal

RNA

Inefficient rRNA

depletion/mRNA enrichment

Ensure the chosen kit is

appropriate for the RNA input

amount and quality.

Low Mapping Rate
Poor read quality;

contamination

Review FastQC reports;

ensure the correct reference

genome was used.

High Variability Between

Replicates

Inconsistent cell culture or

treatment conditions

Maintain strict consistency in

all experimental steps.

Conclusion
This document provides a comprehensive guide for conducting RNA-seq analysis to

investigate the transcriptomic effects of the ENL/AF9 YEATS domain inhibitor, SR-0813. By

following these detailed protocols, researchers can robustly identify differentially expressed

genes and gain deeper insights into the mechanism of action of this promising therapeutic
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agent. The provided workflows and data summaries serve as a valuable resource for scientists

in academic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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